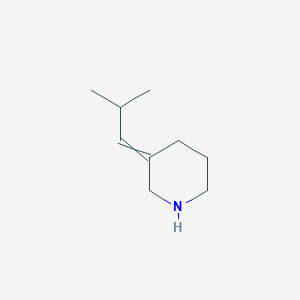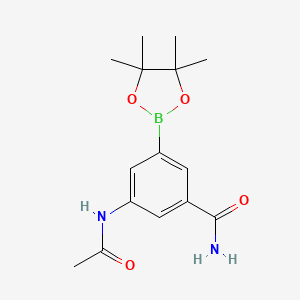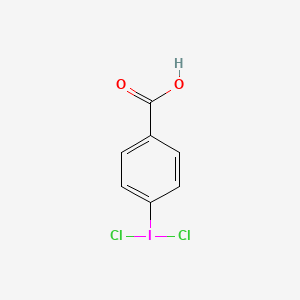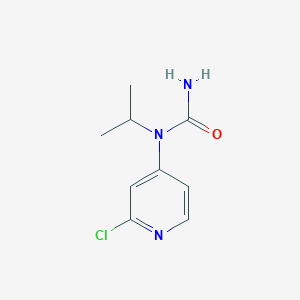
3-(2-Methylpropylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropylidene)piperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a 2-methylpropylidene group attached to the piperidine ring. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperidine can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, pyridine can be reduced to piperidine using hydrogen gas over a molybdenum disulfide catalyst . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrially, piperidine derivatives are often produced through continuous flow reactions. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields . This method is scalable and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methylpropylidene)piperidine undergoes several types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: Substitution reactions involving piperidine derivatives can be carried out using various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, Grignard reagents.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylpiperidines.
Aplicaciones Científicas De Investigación
3-(2-Methylpropylidene)piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropylidene)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including anticancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 3-(2-Methylpropylidene)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
3-(2-methylpropylidene)piperidine |
InChI |
InChI=1S/C9H17N/c1-8(2)6-9-4-3-5-10-7-9/h6,8,10H,3-5,7H2,1-2H3 |
Clave InChI |
MCYWUOBEKDLFIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)




![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
